N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
CAS No.:
Cat. No.: VC9459388
Molecular Formula: C13H17N5O2S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5O2S |
|---|---|
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-3-[3-(4-methylpyrazol-1-yl)propanoylamino]thiourea |
| Standard InChI | InChI=1S/C13H17N5O2S/c1-10-7-15-18(9-10)5-4-12(19)16-17-13(21)14-8-11-3-2-6-20-11/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,19)(H2,14,17,21) |
| Standard InChI Key | GMOYWTLREQAUES-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CCC(=O)NNC(=S)NCC2=CC=CO2 |
| Canonical SMILES | CC1=CN(N=C1)CCC(=O)NNC(=S)NCC2=CC=CO2 |
Introduction
N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by its unique structural features, which include a pyrazole ring, a furylmethyl moiety, and a propanoyl group linked to a hydrazinecarbothioamide functionality. Despite the lack of extensive literature on this specific compound, its structural components suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis and Chemical Reactions
The synthesis of N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide likely involves multi-step reactions typical for hydrazinecarbothioamides. These steps may include condensation reactions between appropriate precursors, such as furylmethylamine, pyrazole derivatives, and propanoyl hydrazinecarbothioamide intermediates. The choice of solvents and catalysts can significantly influence the yield and purity of the final product.
Biological Activities and Potential Applications
While specific biological activities of N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide are not well-documented, compounds with similar structural features often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyrazole ring and furylmethyl group suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
Compounds structurally similar to N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide include other pyrazole derivatives and hydrazinecarbothioamides. For example, 1-(2-Fluoroethyl)-N-(2-Furylmethyl)-4-Methyl-1H-Pyrazol-3-Amine exhibits promising biological activities, including potential anticancer effects. Similarly, N-(2-Furylmethyl)-1-Isopropyl-4-Methyl-1H-Pyrazol-3-Amine shows interest in both organic and medicinal chemistry due to its antimicrobial and anticancer properties.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide | Not specified | Pyrazole ring, furylmethyl moiety, propanoyl group, hydrazinecarbothioamide functionality |
| 1-(2-Fluoroethyl)-N-(2-Furylmethyl)-4-Methyl-1H-Pyrazol-3-Amine | C12H15FN4O | Fluoroethyl group, furylmethyl moiety, potential anticancer agent |
| N-(2-Furylmethyl)-1-Isopropyl-4-Methyl-1H-Pyrazol-3-Amine | C11H14N4O | Isopropyl group, furylmethyl moiety, antimicrobial and anticancer properties |
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